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Compound of Interest

Compound Name: 1,3-Dimethylimidazolium

Cat. No.: B1194174 Get Quote

A Comparative Guide to Experimental and Computational Studies on the Properties of 1,3-
Dimethylimidazolium Salts

This guide provides a detailed comparison of experimental and computational methodologies

used to determine the physicochemical properties of 1,3-dimethylimidazolium ([DMIM]+)

based ionic liquids. It is intended for researchers, scientists, and professionals in drug

development who utilize these compounds and require a clear understanding of the strengths

and limitations of different characterization techniques.

Overview of Methodologies
The characterization of 1,3-dimethylimidazolium salts involves two primary approaches:

direct experimental measurement and theoretical computational modeling. Experimental

studies provide tangible data on bulk properties under specific conditions, serving as the

benchmark for accuracy. Computational studies, particularly molecular dynamics (MD)

simulations and quantum chemical calculations like Density Functional Theory (DFT), offer

molecular-level insights into the structure and interactions that govern these macroscopic

properties.[1][2] The synergy between these two approaches is crucial; experimental data is

used to validate and refine computational force fields, while simulations can predict properties

under conditions that are difficult to replicate experimentally.[3][4]
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The following tables summarize quantitative data for key properties of various 1,3-
dimethylimidazolium salts, comparing values obtained from experimental measurements and

computational simulations.

Table 1: Density (ρ)
Ionic Liquid
Salt

Temperatur
e (K)

Experiment
al ρ (g/cm³)

Computatio
nal ρ
(g/cm³)

% Deviation Reference

1,3-

dimethylimida

zolium nitrate

353
~1.25 (related

compound)[5]
~1.16 ~7.0% [5]

1-butyl-3-

methylimidaz

olium iodide

298 1.52 1.51 0.8% [6]

1-hexyl-3-

methylimidaz

olium iodide

298 1.41 1.40 0.8% [6]

1-octyl-3-

methylimidaz

olium iodide

358 1.29 1.25 3.0% [7]

Note: Direct experimental density for 1,3-dimethylimidazolium nitrate was not available in the

provided results; a value for a structurally similar compound, 1-methylimidazolium nitrate, is

included for context.[5]
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Ionic Liquid
Salt

Temperatur
e (K)

Experiment
al η (mPa·s)

Computatio
nal η
(mPa·s)

Comments Reference

1,3-

dimethylimida

zolium

chloride

425
Lower than

predicted

Higher than

experimental

Simulations

with non-

polarizable

force fields

tend to

predict higher

viscosity and

slower ion

transport

compared to

experiments.

[8][9]

[9]

1-ethyl-3-

methylimidaz

olium [NTf2]

298 4.46 4.23

Excellent

agreement

achieved

using

equilibrium

and non-

equilibrium

MD

simulations.

[10]

Table 3: Thermal Stability (Tonset)
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Ionic Liquid
Salt

Atmosphere
Experimental
Tonset (°C)

Computational
Insight

Reference

1-ethyl-2,3-

dimethylimidazoli

um nitrate

Air 312.13

DFT calculations

of frontier

molecular

orbitals are

consistent with

experimental

findings on

thermal stability.

[2]

[2]

1-butyl-2,3-

dimethylimidazoli

um nitrate

Air 310.23

Stability

decreases with

increasing alkyl

chain length, a

trend supported

by both TGA and

DFT.[2]

[2]

1-hexyl-2,3-

dimethylimidazoli

um nitrate

Air 300.89 [2]

1-octyl-2,3-

dimethylimidazoli

um nitrate

Air 298.36 [2]

1-decyl-2,3-

dimethylimidazoli

um nitrate

Air 286.25 [2]

Experimental and Computational Protocols
Experimental Methodologies

Density and Viscosity Measurement: The density and viscosity of 1-alkyl-3-

methylimidazolium iodide salts were measured over a temperature range of 298 to 393 K.[7]
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[11] Measurements were conducted under a water-vapor-free atmosphere using a vacuum

line to ensure sample purity.[7][11] Density and sound velocity can be recorded using

instruments like the Anton Paar DSA-5000M.[12]

Electrical Conductivity: The electrical conductivity of various 1-alkyl-3-methylimidazolium

chloride salts in N,N-Dimethylformamide was determined using conductometric

measurements across a temperature range of 278.15 to 313.15 K.[13] This technique allows

for the precise monitoring of conductivity changes with temperature to derive thermodynamic

parameters.[13]

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) is the standard method for

determining thermal stability. For 1-alkyl-2,3-dimethylimidazolium nitrate salts, nonisothermal

experiments were performed from 30 to 600 °C at various heating rates (5, 10, 15, 20, and

25 °C/min) under both nitrogen and air atmospheres to determine the onset decomposition

temperature (Tonset).[2][14]

Computational Methodologies
Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone for studying the

properties of ionic liquids.[15]

Force Fields: The accuracy of MD simulations heavily relies on the quality of the force

field. The AMOEBA (a multipolar polarizable force field) has been specifically developed

for imidazolium-based ionic liquids.[3][4] Its parametrization involves using quantum

mechanics (QM) calculations to fit interaction energy components.[3][4] Other simulations

use all-atom non-polarizable force fields, where a reduction of partial atomic charges (e.g.,

by 10-20%) can improve the accuracy of predicted properties like density and viscosity.[6]

Simulation Setup: A typical simulation involves placing a set number of ion pairs (e.g., 300)

in a simulation cell and running the simulation for a sufficient duration to reach equilibrium.

[16] Properties like density, diffusion coefficients, and radial distribution functions are then

calculated from the resulting trajectories.[3][16]

Quantum Chemistry Calculations:

Density Functional Theory (DFT): DFT is used to investigate molecular structures and

energetics. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have
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been used to establish thermal degradation mechanisms.[17] Frontier molecular orbital

theory combined with DFT helps in theoretical studies of thermal hazards, complementing

TGA experiments.[2]

Ab Initio Calculations: High-level methods like Møller-Plesset second-order perturbation

theory (MP2) with basis sets such as 6-311G(d,p) are employed to study intermolecular

interactions between cation-anion pairs in the gas phase.[4][5] These calculations provide

benchmark data for developing and validating classical force fields.[4]

Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and

computational approaches in the study of 1,3-dimethylimidazolium salt properties.

Comparative Workflow: Experimental vs. Computational Studies
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Caption: Workflow for comparing experimental and computational studies of ionic liquid

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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